4,7-Dimethoxy-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-YL)-1H-indole-2-carboxamide
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Overview
Description
4,7-Dimethoxy-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-YL)-1H-indole-2-carboxamide is a synthetic organic compound that belongs to the class of indole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Dimethoxy-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-YL)-1H-indole-2-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps may include:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis or other methods.
Functionalization: Introduction of methoxy groups at the 4 and 7 positions of the indole ring.
Carbazole Formation: Synthesis of the tetrahydrocarbazole moiety.
Coupling Reaction: Formation of the carboxamide linkage between the indole and carbazole units.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for scalability, including the use of efficient catalysts, solvents, and reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups.
Reduction: Reduction reactions could target the carbazole moiety.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the indole or carbazole rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce fully reduced carbazole derivatives.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Studied for its interactions with biological targets.
Medicine: Potential therapeutic agent for various diseases.
Industry: Used in the synthesis of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 4,7-Dimethoxy-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-YL)-1H-indole-2-carboxamide would depend on its specific biological targets. It may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4,7-Dimethoxy-1H-indole-2-carboxamide: Lacks the carbazole moiety.
N-(6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-YL)-1H-indole-2-carboxamide: Lacks the methoxy groups on the indole ring.
Properties
Molecular Formula |
C24H25N3O4 |
---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
4,7-dimethoxy-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1H-indole-2-carboxamide |
InChI |
InChI=1S/C24H25N3O4/c1-29-13-7-8-17-15(11-13)14-5-4-6-18(22(14)25-17)27-24(28)19-12-16-20(30-2)9-10-21(31-3)23(16)26-19/h7-12,18,25-26H,4-6H2,1-3H3,(H,27,28) |
InChI Key |
GDXAWDKMMBYYRK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC3=C2CCCC3NC(=O)C4=CC5=C(C=CC(=C5N4)OC)OC |
Origin of Product |
United States |
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